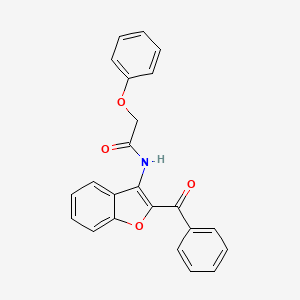![molecular formula C18H15BrN2O3 B11583937 3-(4-bromophenyl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B11583937.png)
3-(4-bromophenyl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazole is a compound of interest in the field of organic chemistry It is characterized by the presence of a bromophenyl group, a dimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzonitrile and 3,4-dimethoxybenzaldehyde.
Formation of Oxadiazole Ring: The key step involves the formation of the oxadiazole ring through a cyclization reaction. This can be achieved by reacting the starting materials with hydrazine hydrate under reflux conditions.
Stilbene Formation: The final step involves the formation of the stilbene moiety by reacting the intermediate with a suitable base, such as potassium carbonate, in the presence of a palladium catalyst.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process for large-scale synthesis.
Chemical Reactions Analysis
3-(4-bromophenyl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Scientific Research Applications
3-(4-bromophenyl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-bromophenyl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
4-bromobiphenyl: Similar in structure but lacks the oxadiazole ring.
3,4-dimethoxyphenylacetic acid: Contains the dimethoxyphenyl group but differs in the rest of the structure.
4-bromophenyl 4-bromobenzoate: Shares the bromophenyl group but has a different overall structure.
The uniqueness of this compound lies in its combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15BrN2O3/c1-22-15-9-3-12(11-16(15)23-2)4-10-17-20-18(21-24-17)13-5-7-14(19)8-6-13/h3-11H,1-2H3/b10-4+ |
InChI Key |
KLCUTOZYHIGEMB-ONNFQVAWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B11583858.png)
![1-(3-Butoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583862.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide](/img/structure/B11583874.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11583881.png)
![3-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11583884.png)
![(2E)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11583887.png)
![N,N-diethyl-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11583895.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583897.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11583898.png)
![3-[(2E)-2-(2-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11583901.png)

![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate](/img/structure/B11583917.png)
![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11583932.png)
![N-(3-chlorophenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11583935.png)
